molecular formula C14H14BrNO4S B365909 Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate CAS No. 113407-95-7

Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate

Cat. No. B365909
CAS RN: 113407-95-7
M. Wt: 372.24g/mol
InChI Key: VZCQDTCOSAKBFH-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate, commonly known as "EBMC," is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule belongs to the class of benzothiophene derivatives, which have been studied extensively for their diverse biological activities. EBMC is a promising candidate for further investigation due to its unique chemical structure and potential pharmacological properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of EBMC for lab experiments is its diverse biological activities, which make it a useful tool for studying various disease pathways. Moreover, its synthetic nature allows for easy modification of its chemical structure to optimize its activity and selectivity. However, one limitation of EBMC is its relatively low solubility in aqueous solutions, which can affect its bioavailability and cellular uptake. Additionally, its complex synthesis method and high cost may limit its accessibility for some researchers.

Future Directions

There are several future directions for research on EBMC. One area of interest is the development of more potent and selective derivatives of EBMC for specific disease targets. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of EBMC in animal models and humans. Moreover, the potential use of EBMC in combination with other drugs for synergistic effects should be explored. Finally, the development of novel drug delivery systems for EBMC could enhance its therapeutic potential.

Synthesis Methods

The synthesis of EBMC involves a multi-step process that requires specialized equipment and expertise. The starting material for the synthesis is 2-aminothiophene, which is subjected to a series of reactions to introduce the necessary functional groups. The final step involves the esterification of the carboxylic acid group with ethanol to yield the desired product. The purity and yield of the final product can be optimized by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

EBMC has shown potential as a lead compound for the development of new drugs targeting various diseases. Several studies have reported its activity against cancer, inflammation, and microbial infections. In particular, EBMC has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, EBMC has been shown to exhibit antibacterial and antifungal activity against various pathogens.

properties

IUPAC Name

ethyl 2-acetamido-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4S/c1-4-20-14(18)10-8-5-6-9(15)11(19-3)12(8)21-13(10)16-7(2)17/h5-6H,4H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCQDTCOSAKBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2OC)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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